molecular formula C24H17ClN2O2S B5487426 (E)-2-(1,3-benzothiazol-2-yl)-3-[2-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile

(E)-2-(1,3-benzothiazol-2-yl)-3-[2-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile

Cat. No.: B5487426
M. Wt: 432.9 g/mol
InChI Key: YQETWWGIIRHANL-QGOAFFKASA-N
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Description

(E)-2-(1,3-benzothiazol-2-yl)-3-[2-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1,3-benzothiazol-2-yl)-3-[2-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzothiazole-2-carbaldehyde with 3-chlorophenylmethanol and 3-methoxybenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1,3-benzothiazol-2-yl)-3-[2-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(1,3-benzothiazol-2-yl)-3-[2-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound has potential applications as a fluorescent probe due to its benzothiazole moiety. It can be used to study cellular processes and interactions.

Medicine

In medicine, the compound is being investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of advanced materials and coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (E)-2-(1,3-benzothiazol-2-yl)-3-[2-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile involves its interaction with specific molecular targets. The benzothiazole ring can bind to proteins and enzymes, modulating their activity. Additionally, the compound can interfere with cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-yl)phenol
  • 3-(1,3-benzothiazol-2-yl)-2-hydroxybenzaldehyde
  • 2-(1,3-benzothiazol-2-yl)-3-methoxybenzaldehyde

Uniqueness

(E)-2-(1,3-benzothiazol-2-yl)-3-[2-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile stands out due to its combination of a benzothiazole ring, a chlorophenyl group, and a methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-[2-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN2O2S/c1-28-21-10-5-7-17(23(21)29-15-16-6-4-8-19(25)12-16)13-18(14-26)24-27-20-9-2-3-11-22(20)30-24/h2-13H,15H2,1H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQETWWGIIRHANL-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC(=CC=C2)Cl)C=C(C#N)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OCC2=CC(=CC=C2)Cl)/C=C(\C#N)/C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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